molecular formula C23H20Cl3N3O3S B2397382 2,3,4-trichloro-N-[1-(4-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-yl]benzenesulfonamide CAS No. 338954-99-7

2,3,4-trichloro-N-[1-(4-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-yl]benzenesulfonamide

Cat. No. B2397382
CAS RN: 338954-99-7
M. Wt: 524.84
InChI Key: UFPINMQJQJDUAL-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule with multiple functional groups. It contains a benzimidazole core, which is substituted with a methoxybenzyl group at the 1-position and a trichlorobenzenesulfonamide group at the 4-position .


Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple functional groups. The benzimidazole core provides a rigid, planar structure, while the methoxybenzyl and trichlorobenzenesulfonamide groups add steric bulk and potential sites for intermolecular interactions .


Chemical Reactions Analysis

This compound, due to its complex structure, could potentially undergo a variety of chemical reactions. The benzimidazole core could participate in electrophilic substitution reactions, while the sulfonamide group could undergo hydrolysis or condensation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the benzimidazole core, methoxybenzyl group, and trichlorobenzenesulfonamide group would likely result in a relatively high molecular weight . Other properties such as melting point, boiling point, and solubility would depend on the specific arrangement of these groups .

Scientific Research Applications

Pharmacological Applications

  • Benzimidazole Derivatives : Benzimidazole and its derivatives, sharing a core structure similar to the compound , have a wide range of biological and pharmacological activities. They are crucial in developing drugs with antimicrobial, antiviral, antiparasitic, and anticancer properties. The therapeutic significance of benzimidazole compounds is highlighted by their utility in treating various diseases, underscoring their role in drug discovery and development (Babbar, Swikriti, & Arora, 2020).

Environmental Science Applications

  • Degradation and Stability Studies : The stability of chemical compounds, including those with a benzimidazole core, in environmental conditions is crucial for assessing their environmental impact. Studies on the degradation processes of compounds similar to the queried chemical provide essential insights into their behavior and fate in natural environments. These findings contribute to understanding the potential risks and benefits of their application across various fields (Barchańska, Rola, Szczepankiewicz, & Mrachacz, 2019).

Materials Science Applications

  • Porous Polymers for CO2 Capture : Nitrogen-doped porous materials, which can be related to the structural motifs found in benzimidazole derivatives, demonstrate significant potential in capturing CO2 from the atmosphere. This application is pivotal in addressing climate change and environmental degradation by minimizing CO2 levels. The development of such materials, including covalent triazine frameworks, is at the forefront of research efforts aimed at sustainable and efficient solutions for CO2 sequestration (Mukhtar et al., 2020).

properties

IUPAC Name

2,3,4-trichloro-N-[1-[(4-methoxyphenyl)methyl]-5,6-dimethylbenzimidazol-4-yl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20Cl3N3O3S/c1-13-10-18-23(27-12-29(18)11-15-4-6-16(32-3)7-5-15)22(14(13)2)28-33(30,31)19-9-8-17(24)20(25)21(19)26/h4-10,12,28H,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFPINMQJQJDUAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1C)NS(=O)(=O)C3=C(C(=C(C=C3)Cl)Cl)Cl)N=CN2CC4=CC=C(C=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20Cl3N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

524.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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